2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide typically involves the bromination of N-cyclopropyl-2-(4-fluorophenyl)acetamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-bromo-N-cyclopropyl-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-bromo-N-cyclopropyl-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
2-bromo-N-cyclopropyl-2-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of fluorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring .
Biological Activity
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a synthetic compound with the molecular formula C11H11BrFNO and a molecular weight of 272.11 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. The presence of bromine and fluorine atoms in its structure suggests interesting pharmacological properties, particularly in relation to enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor or modulator of receptor activity, which is influenced by the electron-withdrawing properties of the bromine and fluorine substituents. This interaction can alter the conformation and function of target proteins, leading to varied biological effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition Zones : Compounds with similar structural motifs have shown inhibition zones against various bacterial strains, indicating their potential as antimicrobial agents.
- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 4.69 µM to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cytotoxicity against tumor cells. Research indicates that structurally related compounds have been effective in inducing cell death in cancer models, suggesting that this compound may also have similar effects .
Structure-Activity Relationship (SAR)
The presence of both bromine and fluorine in the compound enhances its biological activity through various mechanisms:
- Fluorine Substitution : The introduction of fluorine has been shown to improve the binding affinity of compounds to their targets, potentially increasing their efficacy as drug candidates .
- Bromine Effects : Bromine can also influence the lipophilicity and electronic properties of the molecule, which may enhance its ability to cross biological membranes and reach intracellular targets.
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | MIC (µM) | Reference |
---|---|---|---|
This compound | Antimicrobial | TBD | Current Study |
3-(3-hydroxy-4-methoxyphenyl)acrylamide | Anticancer | 5.64 | |
Monocationic fluoroaryl derivatives | Antimutagenic | Varies |
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives similar to this compound. The results indicated that these compounds exhibited potent activity against a range of bacterial strains, with specific derivatives achieving MIC values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQPUIQEPLXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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